

CAS number and molecular structure of Nitrilotriacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrilotriacetamide**

Cat. No.: **B1596190**

[Get Quote](#)

An In-depth Technical Guide to Nitrilotriacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetamide (NTAamide), a derivative of nitrilotriacetic acid (NTA), is an organic compound recognized for its versatile role as a ligand in coordination chemistry.^[1] Structurally, it features a central nitrogen atom bonded to three acetamide groups, which allows it to function as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.^[1] This structural characteristic enables the formation of stable chelate complexes with a variety of metal ions.^[1] The development of NTAamide was spurred by the need for ligands with different donor sites compared to the well-established chelating agent NTA, particularly for exploring amide oxygen coordination in metal complexes.^[1] This guide provides a comprehensive overview of **Nitrilotriacetamide**, including its chemical properties, synthesis, and diverse applications, with a focus on its relevance to research and drug development.

Physicochemical Properties and Molecular Structure

Nitrilotriacetamide is a compound with the molecular formula C₆H₁₂N₄O₃.^[1] Its unique structure, where three acetamide groups are attached to a central nitrogen atom, allows it to act as a versatile ligand.^[1]

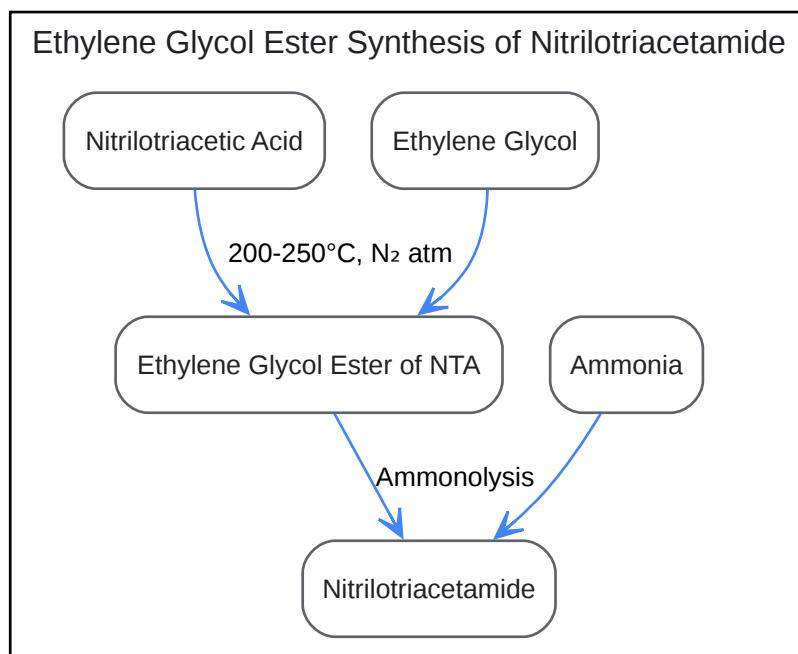
Property	Value	Reference
CAS Number	4862-18-4	[1]
Molecular Formula	C6H12N4O3	[1]
Molecular Weight	188.18 g/mol	[1]
IUPAC Name	2-[bis(2-amino-2-oxoethyl)amino]acetamide	[1]
Canonical SMILES	C(C(=O)N)N(CC(=O)N)CC(=O)N	[1]
Protonation Constant (pKa)	2.6 (in 0.1 M NaClO4 at 25°C)	[2]
Molecular Ion Peak (m/z)	188	[1]

Spectroscopic Data

Technique	Observation	Reference
Infrared Spectroscopy	Carbonyl stretching: 1650-1680 cm ⁻¹ ; N-H stretching: 3200-3400 cm ⁻¹	[1]
¹³ C NMR Spectroscopy	Carbonyl carbons: 170-180 ppm; Methylene carbons: 50-60 ppm	[1]

Metal Ion Complex Formation Constants

The stability of complexes formed between **Nitrilotriacetamide** and various metal ions has been determined, with the formation constants (log K₁) measured in 0.1 M NaClO₄ at 25°C.[\[2\]](#)


Metal Ion	log K ₁	Reference
Cadmium(II)	3.78	[2]
Lead(II)	3.69	[2]
Copper(II)	3.16	[2]
Nickel(II)	2.38	[2]
Lanthanum(III)	2.30	[2]
Calcium(II)	1.28	[2]
Magnesium(II)	0.4	[2]

Synthesis of Nitrilotriacetamide

Several methods have been developed for the synthesis of **Nitrilotriacetamide**, with varying efficiencies and applications.

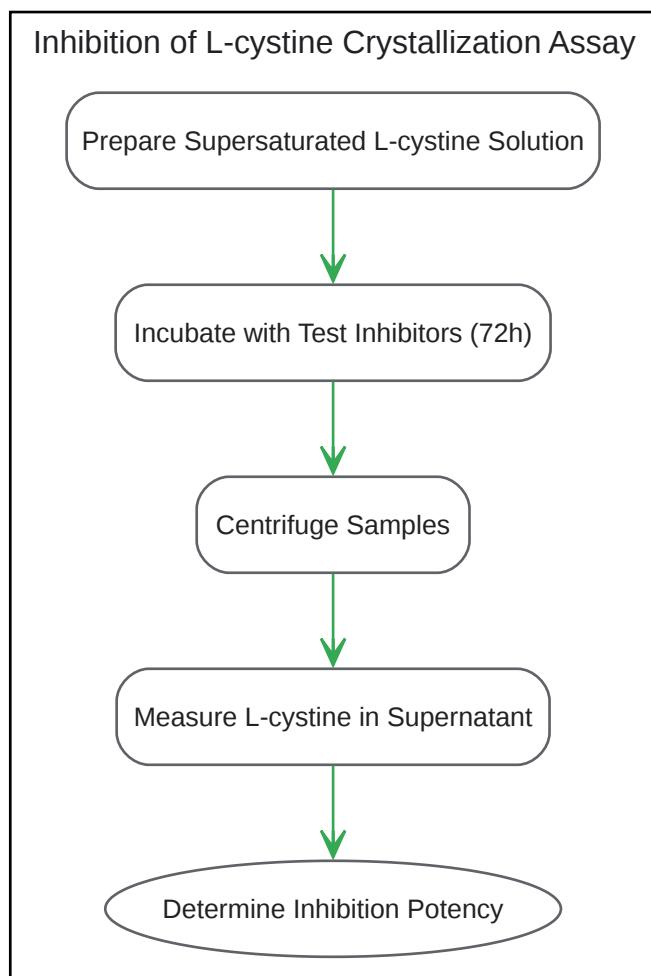
Experimental Protocols for Synthesis

1. Acid Hydrolysis of Nitrilotriacetic Acid: This method involves the hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid, which can yield **Nitrilotriacetamide** in high purity.[\[1\]](#)
2. Ammonolysis of Carboxylic Acid Esters: Substituted derivatives of **Nitrilotriacetamide** can be synthesized through the ammonolysis of corresponding carboxylic acid esters using ammonia or primary/secondary amines.[\[1\]](#)
3. Ethylene Glycol Ester Process: This industrial-scale process offers a significant improvement in efficiency over traditional methods.[\[1\]](#)
 - Step 1: Esterification: Nitrilotriacetic acid is reacted with ethylene glycol at 200-250°C under a nitrogen atmosphere to form the ethylene glycol ester of nitrilotriacetic acid.[\[3\]](#)
 - Step 2: Ammonolysis: The resulting ester is then treated with ammonia.[\[3\]](#)
 - Yield and Time: This process can achieve yields of up to 89.8% within 2 to 4 hours, a substantial reduction from the 4 to 6 days required by older methods.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Ethylene Glycol Ester Synthesis of **Nitrilotriacetamide**.

Applications in Research and Drug Development


Nitrilotriacetamide and its derivatives have shown potential in various scientific and industrial fields.

Inhibition of L-cystine Crystallization

Derivatives of **Nitrilotriacetamide** are being investigated as small molecule inhibitors to prevent the crystallization of substances that form kidney stones.[\[1\]](#)

Experimental Protocol:

- Preparation of Supersaturated Solution: A supersaturated solution of L-cystine is prepared.
- Incubation: Small volumes of this solution are incubated with the test inhibitors for 72 hours.
- Measurement: After incubation, the samples are centrifuged, and the concentration of L-cystine in the supernatant is measured to determine the extent of crystallization inhibition.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for L-cystine Crystallization Inhibition Assay.

Selective Extraction of Metal Ions

Nitrilotriacetamide is utilized in the selective extraction of trivalent americium (Am) over europium (Eu) ions, a critical process in nuclear waste management.[1] The alkyl chain of **Nitrilotriacetamide** can be modified to enhance the selectivity of this extraction process.[1] It is also used for the extraction of Rhodium (III) from hydrochloric acid solutions.[1]

Inhibition of Crystallization in Porous Materials

In the field of materials science, **Nitrilotriacetamide** is employed as an inhibitor to control crystallization in porous materials, which helps in preventing salt decay in building materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Nitrilotriacetamide | 4862-18-4 [smolecule.com]
- 2. The amide oxygen donor. Metal ion coordinating properties of the ligand nitrilotriacetamide. A thermodynamic and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number and molecular structure of Nitrilotriacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596190#cas-number-and-molecular-structure-of-nitrilotriacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com